molecular formula C7H4ClNOS B1590648 7-Chlorobenzo[d]thiazol-2(3H)-one CAS No. 80416-76-8

7-Chlorobenzo[d]thiazol-2(3H)-one

Cat. No. B1590648
CAS RN: 80416-76-8
M. Wt: 185.63 g/mol
InChI Key: MLYFRFPTIGFBDU-UHFFFAOYSA-N
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Description

7-Chlorobenzo[d]thiazol-2(3H)-one is a chemical compound that belongs to the class of halogenated heterocycles . It has been studied for its potential applications in various fields, including as a quorum sensing inhibitor in Gram-negative bacteria .


Synthesis Analysis

A simple and efficient method has been developed for the synthesis of 1-substituted-3-(4-chlorobenzo[d]thiazol-2-yl) ureas from substituted aromatic or aliphatic amino compounds and phenyl 4-chlorobenzo[d]thiazol-2-yl carbamate using microwave irradiation without phosgene .


Molecular Structure Analysis

The molecular structure of 7-Chlorobenzo[d]thiazol-2(3H)-one is characterized by a benzothiazole ring substituted with a chlorine atom .


Chemical Reactions Analysis

The compound has been used in the synthesis of a library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds . These compounds were evaluated for their growth inhibitory activities toward Pseudomonas aeruginosa .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chlorobenzo[d]thiazol-2(3H)-one include a density of 1.5±0.1 g/cm3, boiling point of 318.7±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Synthesis of Benzothiazoleurea Derivatives

7-Chlorobenzo[d]thiazol-2(3H)-one: serves as a precursor in the synthesis of benzothiazoleurea derivatives. These derivatives are synthesized using microwave irradiation, which is a more efficient method compared to traditional synthesis. The derivatives exhibit a range of biological activities and are important in the fields of medicine and agriculture due to their stability and functionalization potential .

Anticancer and Anti-inflammatory Agents

Benzothiazole derivatives, including those derived from 7-Chlorobenzo[d]thiazol-2(3H)-one , have been studied for their potential as anticancer and anti-inflammatory agents. Novel compounds synthesized from this heterocycle have shown promise in inhibiting cancer cell proliferation and reducing inflammatory factors in preclinical models .

Development of Local Anesthetics

The compound’s derivatives have been reported to act as local anesthetics. This application is significant in the medical field, where there is a constant demand for more effective and safer anesthetic agents .

Potential Hypoglycemic Agents

Research has indicated that benzothiazoleureas could serve as potential hypoglycemic agents. This opens up possibilities for new treatments in managing diabetes and related metabolic disorders .

Antibacterial Applications

Benzothiazole compounds, including those synthesized from 7-Chlorobenzo[d]thiazol-2(3H)-one , have been explored for their antibacterial properties. This research is crucial in the fight against antibiotic-resistant bacteria .

Fluorescent Dyes and Whitening Agents

The compound is used in the production of fluorescent dyes and whitening agents. Its derivatives can be functionalized to enhance their luminescent properties, which are valuable in various industrial applications .

Mechanism of Action

In the context of quorum sensing inhibition, compounds derived from 7-Chlorobenzo[d]thiazol-2(3H)-one have shown promising results. Specifically, three compounds showed promising quorum-sensing inhibitors with IC50 of 115.2 μg mL−1, 182.2 μg mL−1, and 45.5 μg mL−1, respectively .

Safety and Hazards

The compound is classified as non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

properties

IUPAC Name

7-chloro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYFRFPTIGFBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00530150
Record name 7-Chloro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorobenzo[d]thiazol-2(3H)-one

CAS RN

80416-76-8
Record name 7-Chloro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared analogous to Example 2(b) from 3-acetyl-7-chloro-2(3H)-benzothiazolone with a yield of 90% of theory. M.p. 202°-203° C. (1,2-dichloro-ethane).
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3-acetyl-7-chloro-2(3H)-benzothiazolone
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Synthesis routes and methods II

Procedure details

Prepared analogous to Example 5 from 7-chloro-2-ethoxy-benzothiazole and concentrated hydrochloric acid with a yield of 38% of theory. M.p.: 202°-203° C. (after recrystallization from methanol and from diisopropyl ether).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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